Theanderose, also known as isomaltosucrose, is a naturally occurring trisaccharide. [, ] It is classified as a non-reducing sugar due to the absence of a free anomeric carbon. [, ] Theanderose plays a significant role in scientific research as a:
Marker for cane sugar: It is found in all cane sugar products but not in beet sugar, making it a reliable indicator for differentiating the two. [, ]
Prebiotic: Theanderose selectively promotes the growth of beneficial bacteria like Bifidobacterium in the human gut. [, ]
Model compound: Its unique structure and properties make it valuable in studying carbohydrate chemistry and enzymology. [, , ]
Synthesis Analysis
Levansucrase from Bacillus subtilis CECT 39: This enzyme catalyzes the transfructosylation reaction between sucrose (donor) and isomaltose (acceptor), yielding theanderose. [] High yields (up to 37.3%) are achieved within a short reaction time (1 hour) at 37°C. [] This method is highly regiospecific, producing theanderose as the sole acceptor reaction product. []
Thermostable α-glucosidase from Bacillus sp. SAM1606: This enzyme exhibits transglucosylation activity on sucrose, producing oligosaccharides including theanderose. [, ] A maximum yield of 35% (w/w) is achieved at 60°C after 70 hours. [, ] The enzyme's high thermostability allows for transglucosylation at elevated temperatures, beneficial for continuous production. [, ]
B. Extraction from Natural Sources:
Cane sugar crystals: Theanderose is naturally present in cane sugar crystals and can be extracted using various separation techniques. [, ]
Molecular Structure Analysis
Hydrolysis: Theanderose can be hydrolyzed by specific enzymes, such as α-glucosidases, into its constituent monosaccharides: glucose and fructose. [, , , ]
Transglycosylation: Enzymes like levansucrase and α-glucosidase can utilize theanderose as an acceptor molecule in transglycosylation reactions, forming larger oligosaccharides. [, , ]
Mechanism of Action
Selective fermentation: Theanderose is preferentially fermented by beneficial gut bacteria like Bifidobacterium, promoting their growth. [, ]
Short-chain fatty acid (SCFA) production: Fermentation of theanderose by Bifidobacterium leads to the production of SCFAs, such as acetate, propionate, and butyrate. [] These SCFAs contribute to a lower intestinal pH, inhibiting the growth of pathogenic bacteria. []
Physical and Chemical Properties Analysis
Appearance: Theanderose is a white, crystalline powder. []
Solubility: It is highly soluble in water. []
Optical activity: Theanderose exhibits optical rotation, with a specific rotation of +107° in water. []
Stability: It is relatively stable under normal storage conditions. []
Applications
A. Food Science & Technology:
Sugar differentiation: Used as a marker to distinguish between cane and beet sugar. [, ]
Sweetener: Theanderose possesses sweetness and can potentially be used as a sweetener. []
B. Health and Nutrition:
Prebiotic: Promotes the growth of beneficial gut bacteria like Bifidobacterium, contributing to gut health. [, , ]
Intestinal health: Theanderose consumption has been linked to decreased fecal pH, increased SCFA production, and reduced levels of harmful putrefaction products like ammonia and phenols. []
C. Biological Research:
Model compound: Utilized in studying carbohydrate metabolism, enzyme kinetics, and transglycosylation reactions. [, , ]
Plant physiology: Plays a role in cold tolerance in some plants, such as the moss Physcomitrella patens. [, , ]
Future Directions
Novel synthesis methods: Exploring efficient and cost-effective methods for theanderose synthesis, such as using immobilized enzymes or microbial fermentation, could facilitate its wider application. []
Structure-function relationships: Investigating the relationship between theanderose's structure and its biological activities, such as its prebiotic properties and its role in plant cold tolerance, could offer valuable insights. [, , ]
Applications in food technology: Research into theanderose's potential as a functional food ingredient, such as a prebiotic sweetener or texture modifier, could lead to novel food products with added health benefits. []
Related Compounds
Sucrose
Relevance: Sucrose is a key substrate for the enzymatic synthesis of theanderose. Enzymes like levansucrase from Bacillus subtilis CECT 39 can catalyze the transfructosylation reaction, transferring a fructose molecule from sucrose to isomaltose, resulting in the production of theanderose []. This process highlights the structural relationship between sucrose and theanderose, with sucrose acting as the fructose donor for theanderose formation.
Isomaltose
Relevance: Isomaltose is the acceptor molecule in the transfructosylation reaction catalyzed by enzymes like levansucrase, where a fructose molecule from sucrose is transferred to isomaltose, forming theanderose []. The structural difference between isomaltose (a disaccharide) and theanderose (a trisaccharide) lies in the addition of a fructose molecule to the former.
Raffinose
Relevance: While both raffinose and theanderose are trisaccharides, theanderose serves as a more reliable marker for distinguishing cane sugar from beet sugar []. The presence of theanderose in cane sugar products and its absence in beet sugar, as opposed to raffinose, which is present in both, make theanderose a more specific indicator of cane sugar origin [].
Neokestose
Relevance: Similar to theanderose, neokestose is found in higher concentrations in cane sugar products compared to beet sugar []. These oligosaccharides, including theanderose, can be used as indicators of the origin of sugar products.
Melezitose
Relevance: Melezitose, along with theanderose, is a significant oligosaccharide found in honeydew honey, particularly from coniferous sources []. The presence of these oligosaccharides can help differentiate honeydew honeys from blossom honeys and provide insights into their botanical origins [].
Erlose
Relevance: Erlose is another trisaccharide produced through transglucosylation reactions, often catalyzed by enzymes like α-glucosidases []. Its structural similarity to theanderose, which is also a trisaccharide composed of glucose and fructose, but with a different glycosidic linkage, highlights the diversity of oligosaccharides that can be produced through enzymatic modifications of sugars.
Maltulose
Relevance: Maltulose and theanderose can be produced through transglycosylation reactions catalyzed by certain α-glucosidases []. Their production often depends on the specific enzyme and substrate used in the reaction.
Trehalulose
Relevance: Like theanderose, trehalulose is a non-reducing sugar produced through enzymatic reactions []. Its production, often alongside theanderose, highlights the role of specific microbial enzymes in generating diverse sugar profiles in natural products like honey.
Esculose (3G-α-d-Glucosyl-sucrose)
Relevance: Both esculose and theanderose are trisaccharides derived from sucrose through transglucosylation reactions []. The subtle difference in the glycosidic linkage between the glucose units in these two molecules demonstrates the regioselectivity of enzymes involved in their synthesis.
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